4-Chloro-3-hydroxybenzoyl chloride
Description
Significance and Research Context of Acyl Chlorides in Advanced Synthesis
Acyl chlorides, also known as acid chlorides, are organic compounds characterized by the functional group -COCl. catalysis.blogwikipedia.org Their heightened reactivity compared to other carboxylic acid derivatives, such as esters and amides, makes them invaluable intermediates in a multitude of organic transformations. wikipedia.orgchemistrystudent.comsavemyexams.com This reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This effect renders the carbon atom significantly electron-deficient and thus highly susceptible to attack by nucleophiles. chemistrystudent.com
The utility of acyl chlorides is widespread, encompassing the synthesis of esters, amides, and acid anhydrides. wikipedia.org These reactions typically proceed through a nucleophilic addition-elimination mechanism, where a nucleophile adds to the carbonyl group, followed by the elimination of the chloride ion. chemistrystudent.com Due to their vigorous reaction with water, acyl chlorides are often prepared in anhydrous conditions immediately before use, commonly by reacting a carboxylic acid with reagents like thionyl chloride or phosphorus pentachloride. chemistrystudent.comsavemyexams.com Their application is crucial in the pharmaceutical and polymer industries, where they serve as building blocks for a wide array of complex molecules. ontosight.aiwikipedia.org
Overview of the Chemical Entity within Substituted Benzoyl Chloride Frameworks
4-Chloro-3-hydroxybenzoyl chloride belongs to the family of substituted benzoyl chlorides, which are derivatives of benzoyl chloride with various functional groups attached to the benzene (B151609) ring. wikipedia.org These substituents can significantly influence the reactivity and properties of the molecule. In the case of this compound, the benzene ring is adorned with both a chloro and a hydroxyl group.
The positions of these substituents are critical to the compound's chemical behavior. The chlorine atom at position 4 and the hydroxyl group at position 3 create a specific electronic and steric environment around the benzoyl chloride core. This unique arrangement dictates its reactivity in various chemical reactions and its potential applications as a specialized reagent in organic synthesis. Substituted benzoyl chlorides are recognized as important intermediates in the production of pharmaceuticals, agrochemicals, dyes, and plastics. google.com The synthesis of these compounds often involves the chlorination of the corresponding substituted benzoic acids or benzaldehydes. google.comchemicalbook.comresearchgate.net
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 888731-75-7 |
| Molecular Formula | C7H4Cl2O2 |
| Molecular Weight | 191.01 g/mol |
This data is compiled from publicly available chemical information. chemicalbook.com
The presence of both a halogen and a hydroxyl group on the aromatic ring makes this compound a bifunctional molecule, offering multiple reaction sites for further chemical modification. This characteristic expands its potential as a versatile building block in the synthesis of more complex and functionally diverse molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUAXWJWCRHVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3 Hydroxybenzoyl Chloride and Analogues
Established Synthetic Routes from Corresponding Benzoic Acid Precursors
The primary and most direct method for the synthesis of 4-chloro-3-hydroxybenzoyl chloride involves the activation of its parent carboxylic acid, 4-chloro-3-hydroxybenzoic acid. This transformation is typically achieved using a chlorinating agent, with thionyl chloride being a common and effective choice.
Thionyl Chloride-Mediated Activation of 4-Chloro-3-hydroxybenzoic Acid
The reaction of 4-chloro-3-hydroxybenzoic acid with thionyl chloride (SOCl₂) is a well-established method for the preparation of this compound. chemicalbook.comdoubtnut.com In a typical procedure, 4-chloro-3-hydroxybenzoic acid is suspended in a suitable solvent, such as toluene (B28343). chemicalbook.com Thionyl chloride is then added, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction mixture is heated, for instance at 70°C for 2 hours, to drive the reaction to completion. chemicalbook.com The volatile byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to shift the equilibrium towards the product. masterorganicchemistry.com After the reaction, the excess solvent and thionyl chloride are removed, often by concentration and azeotropic distillation with toluene, to yield the desired this compound. chemicalbook.com
It is important to note that while phenols can react with thionyl chloride at elevated temperatures, the formation of the acyl chloride from a carboxylic acid can often be achieved at lower temperatures, allowing for the preservation of a phenolic hydroxyl group if present on the aromatic ring. youtube.com However, the synthesis of 3- or 4-hydroxybenzoyl chlorides can be challenging as they may be inherently unstable and prone to polymerization into polyesters. youtube.com
Optimization of Reaction Conditions and Catalytic Considerations in Acyl Chloride Formation
The efficiency of acyl chloride formation using thionyl chloride can be significantly influenced by reaction conditions and the use of catalysts. While the reaction can proceed without a catalyst, the addition of a catalyst like N,N-dimethylformamide (DMF) or pyridine (B92270) is common practice to accelerate the reaction. masterorganicchemistry.com
The choice of solvent is also crucial. While the reaction can be run neat, using a solvent like toluene or dichloromethane (B109758) is often preferred. chemicalbook.comresearchgate.net The reaction temperature and time are key parameters to optimize for complete conversion and to minimize side reactions. For instance, heating to 80°C in a flow chemistry setup has been shown to lead to complete reaction in 20 minutes. rsc.org
Excess thionyl chloride is often used to ensure complete conversion of the carboxylic acid. researchgate.netresearchgate.net However, this excess must be removed after the reaction is complete, which can be achieved by distillation under reduced pressure. researchgate.net It is important to handle thionyl chloride in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. masterorganicchemistry.comresearchgate.net
The use of catalysts like DMF is believed to proceed through the formation of a Vilsmeier-type intermediate, which is more reactive than thionyl chloride itself. Pyridine can also act as a catalyst and serves to neutralize the HCl byproduct. masterorganicchemistry.com However, the use of bases can sometimes promote the formation of anhydride (B1165640) byproducts. youtube.com
Comparative Analysis of Preparation Strategies for Related Benzoyl Chlorides
The synthesis of other substituted benzoyl chlorides, such as 4-hydroxybenzoyl chloride, provides a useful comparison and highlights common strategies and challenges in this area of organic synthesis.
Synthesis of 4-Hydroxybenzoyl Chloride via Carboxylic Acid Derivatization
The synthesis of 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid mirrors the methods used for its chloro-substituted analog. The most common approach involves reacting 4-hydroxybenzoic acid with a chlorinating agent like thionyl chloride. prepchem.com Other reagents that can be used for this transformation include phosphorus pentachloride (PCl₅) and oxalyl chloride. jove.com
A typical procedure involves heating 4-hydroxybenzoic acid with thionyl chloride, often in the presence of a catalytic amount of DMF. prepchem.com The reaction can be carried out in a solvent such as benzene (B151609) or toluene. google.com One patented method describes heating 4-hydroxybenzoic acid in benzene with DMF, followed by the slow addition of thionyl chloride at a temperature of 30-65°C for 2-5 hours. google.comgoogle.com This process is reported to produce high-purity 4-hydroxybenzoyl chloride with a yield exceeding 90%.
The workup procedure typically involves removing the excess thionyl chloride and solvent by distillation. prepchem.comgoogle.comgoogle.com The resulting 4-hydroxybenzoyl chloride is often a viscous solid. google.comgoogle.com
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| 4-Chloro-3-hydroxybenzoic acid | Thionyl chloride | N,N-dimethylformamide | Toluene | 70 | 2 | This compound | chemicalbook.com |
| 4-Hydroxybenzoic acid | Thionyl chloride | N,N-dimethylformamide | None | Reflux | 2 | 4-Hydroxybenzoyl chloride | prepchem.com |
| 4-Hydroxybenzoic acid | Thionyl chloride | N,N-dimethylformamide | Benzene | 30-65 | 2-5 | 4-Hydroxybenzoyl chloride | google.comgoogle.com |
Mechanistic Insights into Carboxylic Acid to Acyl Chloride Conversion Processes
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-understood nucleophilic acyl substitution mechanism. jove.comlibretexts.org The process begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. jove.comyoutube.com This step forms a chlorosulfite intermediate and displaces a chloride ion. libretexts.org
This intermediate is highly reactive because the chlorosulfite group is a much better leaving group than the original hydroxyl group. chemistrysteps.com The chloride ion that was displaced in the first step then acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid derivative. masterorganicchemistry.comyoutube.com This leads to the formation of a tetrahedral intermediate. jove.com
The final step involves the collapse of this tetrahedral intermediate, reforming the carbonyl double bond and expelling the chlorosulfite group. This leaving group then decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which combines with the proton from the initial carboxylic acid to form hydrogen chloride (HCl). masterorganicchemistry.comyoutube.com The irreversible nature of this final step, due to the evolution of gaseous byproducts, drives the reaction to completion. masterorganicchemistry.com
Reaction Mechanisms and Reactivity Profile of 4 Chloro 3 Hydroxybenzoyl Chloride
Electrophilic Nature of the Carbonyl Center
The carbonyl group in 4-chloro-3-hydroxybenzoyl chloride is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density from the carbonyl carbon, rendering it susceptible to attack by nucleophiles.
Influence of Halogen and Hydroxyl Substituents on Carbonyl Electrophilicity
The reactivity of substituted benzoyl chlorides in nucleophilic substitution is governed by electronic effects, with resonance effects generally dominating over inductive effects. stackexchange.com The rate-determining step is the attack of a nucleophile on the electrophilic carbonyl carbon; the more electrophilic the carbon, the faster the reaction. stackexchange.com
Nucleophilic Acyl Substitution Pathways in Benzoyl Chloride Chemistry
Table 1: General Mechanism of Nucleophilic Acyl Substitution
| Step | Description |
| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon. |
| 2. Formation of Tetrahedral Intermediate | A tetrahedral intermediate is formed with a negative charge on the oxygen atom. |
| 3. Elimination of Leaving Group | The chloride ion is eliminated, and the carbonyl double bond is reformed. |
| 4. Product Formation | The final substituted product is formed. |
Specific Reaction Classes and Their Mechanistic Details
The electrophilic nature of this compound allows it to readily react with various nucleophiles, leading to the formation of different functional groups.
Amide Formation with Nitrogen Nucleophiles
This compound reacts with primary and secondary amines, which act as nitrogen nucleophiles, to form amides. fishersci.behud.ac.ukyoutube.com This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.be The mechanism follows the general nucleophilic acyl substitution pathway, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the amide and eliminate the chloride ion. youtube.com The use of a base is crucial to drive the reaction to completion. fishersci.be
Esterification Reactions with Oxygen Nucleophiles
Similarly, esterification occurs when this compound reacts with alcohols, which serve as oxygen nucleophiles. wikipedia.org The reaction mechanism is analogous to amide formation, involving the attack of the alcohol's oxygen on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion to yield the corresponding ester. wikipedia.org This reaction is a common method for synthesizing esters from acyl chlorides.
Catalytic Approaches and Considerations for Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring. chemguide.co.uklibretexts.orgorganic-chemistry.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). chemguide.co.ukkhanacademy.org The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. libretexts.orguomustansiriyah.edu.iq This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. chemguide.co.ukuomustansiriyah.edu.iq
A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.orglibretexts.org However, a stoichiometric amount of the catalyst is often required because both the starting material and the product can form complexes with the Lewis acid. organic-chemistry.org The reaction is generally not successful with strongly deactivated aromatic rings. libretexts.orglibretexts.org
Table 2: Comparison of Key Reaction Classes
| Reaction Class | Nucleophile | Product | Key Conditions |
| Amide Formation | Amines (R-NH₂, R₂NH) | Amides (R-CONH-R', R-CONR'₂) | Base (e.g., pyridine (B92270), triethylamine) |
| Esterification | Alcohols (R'-OH) | Esters (R-COOR') | Often no catalyst needed, can be base-catalyzed |
| Friedel-Crafts Acylation | Aromatic compounds (Ar-H) | Aryl ketones (R-CO-Ar) | Lewis acid catalyst (e.g., AlCl₃) |
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecular Architectures
The distinct reactivity of the acyl chloride and hydroxyl groups on the 4-Chloro-3-hydroxybenzoyl chloride scaffold enables its sequential or orthogonal functionalization, making it an ideal starting material for constructing elaborate molecular structures.
Synthesis of Substituted Naphthalene (B1677914) Derivatives through Esterification Linkages
The synthesis of substituted naphthalene derivatives often involves the formation of ester linkages, a reaction for which this compound is well-suited. The acyl chloride group can readily react with hydroxyl-substituted naphthalenes to form a stable ester bond. This esterification can be a key step in building larger, more complex naphthalene-based structures. The phenolic hydroxyl group on the benzoyl moiety can then be further modified, allowing for the introduction of additional functional groups or the extension of the molecular framework. This strategy is particularly useful in creating molecules with specific electronic or photophysical properties, where the precise arrangement of substituents on the naphthalene core is crucial.
Incorporation into Nitrogen-Containing Heterocyclic Systems (e.g., Diazoles)
Nitrogen-containing heterocyclic compounds, such as diazoles, are prevalent in pharmaceuticals and functional materials. This compound can be incorporated into these systems through various synthetic routes. For instance, the acyl chloride can react with compounds containing appropriately positioned amino and hydroxyl or amino and thiol groups to form oxazole (B20620) or thiazole (B1198619) rings, respectively, which are types of diazoles. The reaction of acyl chlorides with diazomethane, known as the Arndt-Eistert reaction, provides a pathway to α-diazoketones, which are versatile intermediates for the synthesis of various heterocyclic systems.
The general strategy involves the acylation of a suitable precursor, followed by a cyclization step. The presence of the chloro and hydroxyl substituents on the benzoyl ring of this compound can influence the electronic properties and reactivity of the resulting heterocyclic system, and the hydroxyl group offers a handle for further derivatization.
| Precursor | Heterocyclic System | Key Reaction |
| Aminophenol | Benzoxazole | Acylation followed by cyclization |
| Aminothiophenol | Benzothiazole | Acylation followed by cyclization |
| Hydrazine derivative | Oxadiazole | Acylation and cyclization |
Development of Ester-Based Fluorinated Nucleobase Analogues
Fluorinated nucleobase analogues are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This compound can serve as a key reagent in the synthesis of ester-based fluorinated nucleobase analogues. The acyl chloride function allows for the esterification of a hydroxyl group on a fluorinated sugar or a modified nucleobase. This approach, known as the convergent approach, is a common strategy for creating these complex molecules. The resulting ester linkage connects the 4-chloro-3-hydroxyphenyl moiety to the nucleobase scaffold, potentially influencing its biological activity and pharmacokinetic properties. The ability to introduce fluorine atoms into either the sugar or the base component is a key strategy for enhancing the therapeutic profile of these analogues.
Strategies for Functionalization and Derivatization Towards Novel Chemical Entities
The inherent reactivity of this compound allows for a variety of functionalization and derivatization strategies, leading to the creation of novel chemical entities with tailored properties.
Regioselective Chlorination Reactions on Related Hydroxybenzoyl Systems
The regioselective introduction of additional chlorine atoms onto the aromatic ring of hydroxybenzoyl systems can be a challenging but valuable transformation for fine-tuning the electronic and steric properties of the molecule. While direct chlorination of this compound itself can be complex due to the presence of both activating (hydroxyl) and deactivating (chloro and acyl chloride) groups, studies on related phenolic compounds provide insights into potential strategies. Methods involving reagents like sulfuryl chloride or a combination of mesyl chloride and DMF have been used for the chlorination of similar systems. The directing effects of the existing substituents play a crucial role in determining the position of further chlorination.
Derivatization for the Development of Liquid Crystalline Materials
The rigid, rod-like structure of the benzoyl chloride core makes it a suitable building block for the synthesis of liquid crystalline materials. By reacting this compound with other mesogenic (liquid crystal-forming) units through its acyl chloride and hydroxyl functionalities, it is possible to create ester-containing liquid crystals. The chloro and hydroxyl substituents can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). The general approach involves the esterification of the acyl chloride with a
Precursor Role in Agrochemical and Pharmaceutical Intermediate Synthesis
While direct, large-scale applications of this compound in blockbuster agrochemicals and pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in several biologically active compounds. The reactivity of the acyl chloride and the potential for further modification of the phenolic ring make it an inferred, if not explicitly named, precursor in multi-step synthetic pathways. Its true significance may lie in its role as a versatile intermediate for creating more complex, value-added chemical entities.
In the realm of pharmaceuticals, the structurally related compound, 4-chloro-3-sulfamoylbenzoyl chloride, is a key intermediate in the synthesis of Indapamide. google.com Indapamide is a thiazide-like diuretic and antihypertensive drug. This established synthetic route for a major pharmaceutical highlights the potential utility of the 4-chloro-benzoyl chloride framework in medicinal chemistry.
Furthermore, the synthesis of the anthelmintic drug Rafoxanide, used to treat parasitic flatworm infections in livestock, involves the creation of an amide bond with a substituted aniline. nih.gov While the reported synthesis of Rafoxanide does not explicitly start from this compound, the final product contains a chlorinated phenolic moiety linked to a benzamide (B126) structure, showcasing the importance of this type of chemical architecture in veterinary medicine.
In agrochemical research, the development of novel fungicides and other crop protection agents often involves the exploration of a wide range of chemical structures. Substituted benzamides, which can be readily synthesized from benzoyl chlorides like this compound, are a well-established class of bioactive molecules. For instance, various N-substituted benzamides have been investigated for their fungicidal properties. The synthesis of these compounds typically involves the reaction of a benzoyl chloride with an appropriate amine, a straightforward reaction for which this compound is a suitable starting material.
The following table outlines the key reactants and products in the synthesis of the precursor and a related pharmaceutical intermediate, illustrating the fundamental chemical transformations involved.
| Reactant(s) | Product | Synthesis Type |
| 4-Chloro-3-hydroxybenzoic acid, Thionyl chloride | This compound | Precursor Synthesis wikipedia.orgchemicalbook.com |
| 4-chloro-3-sulfamoylbenzoyl chloride, 1-amino-2,3-dihydro-2-methyl-1H-indole | Indapamide | Pharmaceutical Synthesis google.com |
Detailed research into the synthesis of novel compounds for biological screening often involves the parallel synthesis of a library of related structures. In this context, this compound represents a valuable scaffold that can be systematically reacted with a diverse range of amines and alcohols to generate a multitude of candidate molecules for testing as potential new agrochemicals or pharmaceuticals. The precise substitution pattern of the aromatic ring in this compound—a chlorine atom para to the acyl chloride and a hydroxyl group in the meta position—offers a unique electronic and steric profile that can influence the biological activity of the resulting derivatives.
Theoretical and Computational Approaches in Elucidating 4 Chloro 3 Hydroxybenzoyl Chloride Chemistry
Quantum Chemical Studies on Conformational Analysis and Spectroscopic Properties
Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangements (conformations) of a molecule and predicting its spectroscopic signatures. For aromatic systems like benzoyl chlorides, the orientation of the acyl chloride group relative to the benzene (B151609) ring is a key conformational feature.
Conformational Analysis: Studies on benzoyl chloride and its substituted analogues have shown that the planarity of the molecule is a critical factor. researchgate.net For the parent benzoyl chloride, a planar conformation is preferred, allowing for conjugation between the π-system of the benzene ring and the carbonyl group. However, the introduction of substituents, particularly at the ortho positions, can lead to a twisted conformation where the acyl chloride group moves out of the plane of the ring. researchgate.net In the case of 4-Chloro-3-hydroxybenzoyl chloride, the substituents are at the meta and para positions, which are less likely to cause significant steric hindrance that would force a non-planar conformation. Quantum chemical calculations, such as those using Hartree-Fock (HF) theory or Density Functional Theory (DFT), can precisely calculate the energy difference between planar and twisted conformers and determine the rotational barrier of the C-C bond connecting the ring and the carbonyl group. For related substituted benzoyl chlorides, these barriers have been computationally determined, revealing the energetic cost of disrupting the molecular planarity. researchgate.net
Spectroscopic Properties: Quantum chemistry also allows for the prediction of various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-visible absorption spectra. By calculating the electron distribution and molecular orbital energies, these methods can predict how the chlorine and hydroxyl substituents on the aromatic ring of this compound influence its spectral characteristics. For instance, the calculated electrostatic potential (ESP) mapped onto the electron density surface can show how fluorination affects the electrophilicity of the chlorine atom in fluorinated benzoyl chloride analogues, which is relevant for understanding intermolecular interactions. researchgate.net These computational predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
Molecular Dynamics Simulations for Investigating Ligand-Protein Interactions of Derivatives
Derivatives of this compound, particularly amides or esters formed through its reaction with biomolecules, are of interest in medicinal chemistry. Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to explore how these small molecule ligands interact with protein targets.
MD simulations model the movement of every atom in a system—including the ligand, the protein, and surrounding solvent molecules—over time, providing a dynamic picture of the binding process. This allows researchers to assess the stability of binding poses, identify key intermolecular interactions, and understand the conformational changes that may occur upon binding.
For chlorinated aromatic ligands, several types of interactions are crucial for binding affinity and specificity. acs.org These include:
π-π Stacking: The aromatic ring of the ligand can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions can occur in face-to-face or edge-to-face orientations. rsc.org
Halogen Bonding (Cl–π Interactions): The chlorine atom, especially when attached to an electron-withdrawing aromatic system, can act as a halogen bond donor. It can form favorable interactions with the electron-rich π-systems of aromatic residues or with backbone carbonyl oxygen atoms. nih.gov Database studies of protein-ligand complexes have identified two common geometries for Cl–π interactions: an "edge-on" approach and a "face-on" approach, with an average interaction distance of about 3.6 Å. nih.gov
Hydrogen Bonding: The hydroxyl group on the benzoyl ring and the carbonyl oxygen of the acyl group (or its derivative) can act as hydrogen bond acceptors or donors, forming strong, directional interactions with polar residues in the protein's binding pocket.
By simulating these interactions, researchers can predict the binding affinity of a ligand and guide the design of more potent and selective inhibitors or modulators of protein function.
Advanced Computational Modeling for Reaction Pathway Prediction and Optimization
Computational modeling is a cornerstone of modern chemical research for predicting the most likely pathways a reaction will follow and for optimizing reaction conditions. Using methods like Density Functional Theory (DFT), chemists can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.
For reactions involving this compound, such as its synthesis or its use in acylation reactions, computational modeling can provide critical insights. For example, in the synthesis of a benzoyl chloride from the corresponding benzoic acid, modeling can compare the efficacy of different chlorinating agents (e.g., thionyl chloride, oxalyl chloride) by calculating the activation energies for each pathway.
Similarly, when this compound is used as an acylating agent, its reactivity towards various nucleophiles can be predicted. wikipedia.org Computational models can calculate the Gibbs free energy of activation (ΔG‡) for the reaction, which is directly related to the reaction rate. researchgate.net This allows for the in silico screening of different substrates or catalysts, saving significant time and resources in the laboratory. For instance, studies on the solvolysis of substituted benzoyl chlorides have used computational analysis to support mechanisms ranging from S_N_1 to S_N_2, depending on the substituents and solvent. mdpi.com The models can elucidate how the electron-donating hydroxyl group and the electron-withdrawing chloro group on the ring collectively influence the electrophilicity of the carbonyl carbon and the stability of potential intermediates, thereby dictating the reaction mechanism and outcome. Modern software packages can automate much of the process of building and simulating these reaction networks. plos.org
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Enhanced Derivatization Selectivity
The presence of two distinct reactive sites in 4-chloro-3-hydroxybenzoyl chloride—the highly electrophilic acyl chloride and the nucleophilic phenolic hydroxyl group—presents a significant challenge in achieving selective derivatization. Future research is increasingly directed towards the development of sophisticated catalytic systems that can differentiate between these functionalities, enabling precise control over reaction outcomes.
One promising avenue is the use of organocatalysts . Electrostatically tuned phenols, for instance, have been shown to act as effective Brønsted acid and hydrogen-bond donor systems, capable of activating specific functional groups. nih.gov The application of such catalysts could facilitate the selective reaction of the hydroxyl group of this compound while leaving the acyl chloride untouched, or vice versa, depending on the reaction conditions and the nature of the co-reactants. For example, a catalyst could be designed to selectively enhance the nucleophilicity of the phenolic hydroxyl, promoting its reaction with an external electrophile in the presence of the acyl chloride.
Another area of intense investigation is the use of transition metal catalysis . Relay catalysis, employing two different transition metal catalysts in a single vessel, has been successfully used for the C-H silylation of phenols. nih.gov A similar strategy could be envisioned for this compound, where one catalyst activates the phenolic ring for a specific transformation while a second catalyst mediates a reaction at the acyl chloride. Furthermore, the development of catalysts for the selective acylation of phenols, such as those based on sodium thiosulfate (B1220275) which generate acyl-Bunte salts from anhydrides, could be adapted for use with acyl chlorides, providing a mild and efficient method for selective esterification of the phenolic hydroxyl group. acs.orgnih.govresearchgate.net
The table below summarizes potential catalytic systems and their applicability for the selective derivatization of this compound.
| Catalytic System | Potential Application for this compound | Rationale |
| Organocatalysts (e.g., electrostatically tuned phenols) | Selective activation of the phenolic hydroxyl group for O-alkylation or O-acylation. | Can act as Brønsted acids or hydrogen-bond donors to enhance the nucleophilicity of the phenol (B47542). nih.gov |
| Transition Metal Relay Catalysis | Sequential functionalization of the aromatic ring and the acyl chloride group. | Allows for multiple, distinct transformations in a one-pot synthesis. nih.gov |
| Sodium Thiosulfate Catalysis | Selective acylation of the phenolic hydroxyl group. | Forms a reactive acylating intermediate that is selective for phenols over other nucleophiles. acs.orgnih.govresearchgate.net |
Investigation of Selective Reactivity with Diverse and Complex Nucleophiles
The dual reactivity of this compound makes its reactions with complex, polyfunctional nucleophiles a particularly rich area for future exploration. Such nucleophiles, which may contain multiple amine, hydroxyl, or thiol groups, present a significant challenge in controlling chemoselectivity. wikipedia.orgnih.govacs.org
A key research direction is the investigation of reactions with biologically relevant molecules , such as amino acids, peptides, and nucleosides. The ability to selectively acylate an amino group in the presence of a hydroxyl group, or vice versa, is crucial for the synthesis of novel bioactive compounds. The reaction of 2-(chloroseleno)benzoyl chloride with aminophenols has shown a preference for selenenylation-acylation at the primary amino group, suggesting that the inherent reactivity differences between nucleophilic centers can be exploited. researchgate.net Similar studies with this compound could reveal inherent selectivities that can be enhanced through careful control of reaction conditions, such as pH and solvent.
Furthermore, the use of protecting group strategies in conjunction with advanced catalytic methods will be instrumental. For instance, the phenolic hydroxyl group could be temporarily protected, allowing for a clean reaction at the acyl chloride, followed by deprotection and subsequent functionalization of the hydroxyl group. Conversely, the acyl chloride could be converted to a less reactive derivative to allow for selective reaction at the phenol.
The development of novel benzoylating agents, such as benzoyl cyanide in an ionic liquid, has shown promise for the selective benzoylation of nucleosides. nih.gov This suggests that modifying the nature of the acylating species derived from this compound could be a viable strategy for tuning its reactivity towards complex nucleophiles.
The table below outlines potential complex nucleophiles and the challenges and opportunities associated with their selective reaction with this compound.
| Complex Nucleophile | Potential Reaction | Challenges and Opportunities |
| Amino Acids | Selective N-acylation or O-acylation. | Achieving selectivity between the amine and carboxylic acid/hydroxyl groups. Opportunity to synthesize novel peptide building blocks. |
| Polyols (e.g., sugars) | Selective acylation of a specific hydroxyl group. | Overcoming the similar reactivity of multiple hydroxyl groups. Potential for creating new carbohydrate-based materials. |
| Aminophenols | Selective N-acylation or O-acylation. | Controlling the competition between the amine and phenol nucleophiles. researchgate.net |
| Nucleosides | Selective acylation of the sugar hydroxyls or the exocyclic amine. | Achieving regioselectivity in a polyfunctional molecule. nih.gov |
Advancements in High-Throughput Synthesis and Screening Methodologies for Derivatives
To fully explore the chemical space accessible from this compound, advancements in high-throughput synthesis and screening (HTS) methodologies are essential. sigmaaldrich.com These techniques allow for the rapid generation and evaluation of large libraries of derivatives, significantly accelerating the discovery of new compounds with desirable properties. nih.govnih.govacs.org
High-throughput experimentation (HTE) can be employed to rapidly optimize reaction conditions for the derivatization of this compound. youtube.com By using robotic liquid handlers and microtiter plates, a large number of reactions with varying catalysts, solvents, bases, and nucleophiles can be run in parallel. The outcomes of these reactions can be rapidly analyzed using techniques such as desorption electrospray ionization mass spectrometry (DESI-MS), providing a wealth of data to identify the optimal conditions for a desired transformation. nih.govnih.gov
Once libraries of derivatives are synthesized, high-throughput screening can be used to evaluate their biological activity or material properties. For example, if the goal is to develop new enzyme inhibitors, the synthesized compounds can be screened against a panel of enzymes in an automated fashion. Similarly, if the aim is to create new polymers, the mechanical and thermal properties of the derivatives can be rapidly assessed.
The integration of HTE and HTS into the research workflow for this compound will enable a more systematic and efficient exploration of its potential. This data-rich approach will not only accelerate the discovery of new applications but also provide a deeper understanding of the structure-activity relationships of its derivatives.
The table below details the application of high-throughput methodologies to the study of this compound.
| High-Throughput Methodology | Application | Expected Outcome |
| High-Throughput Experimentation (HTE) | Optimization of catalytic systems for selective derivatization. Screening of a wide range of nucleophiles. | Identification of optimal reaction conditions for selective synthesis. youtube.com Rapid discovery of new reactions. nih.govnih.gov |
| High-Throughput Screening (HTS) | Evaluation of biological activity of derivative libraries (e.g., enzyme inhibition, antimicrobial activity). | Identification of new lead compounds for drug discovery. |
| Combinatorial Synthesis | Generation of large, diverse libraries of amides, esters, and other derivatives. | Exploration of a vast chemical space to identify novel structures with desired properties. |
Q & A
Q. What are the recommended safety protocols for handling 4-chloro-3-hydroxybenzoyl chloride in laboratory settings?
- Methodological Answer : Due to its corrosive nature (similar to structurally related acyl chlorides like 4-bromobenzoyl chloride ), researchers must use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective lab coats. Work should be conducted in a fume hood to avoid inhalation of vapors. Immediate decontamination procedures are critical:
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : While direct evidence is limited, analogous acyl chlorides (e.g., benzoyl chloride) are synthesized via:
- Carboxylic acid chlorination : React 4-chloro-3-hydroxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. Excess SOCl₂ is removed under vacuum, and the product is purified via distillation .
- Catalytic chlorination : Use chlorinating agents like oxalyl chloride with catalytic dimethylformamide (DMF) in anhydrous dichloromethane .
Monitor reaction completion using TLC (silica gel, ethyl acetate/hexane) or FT-IR to confirm the disappearance of the -OH stretch (~3200 cm⁻¹) and emergence of the carbonyl chloride peak (~1800 cm⁻¹).
Advanced Research Questions
Q. How can conflicting data on the stability of this compound in polar solvents be resolved?
- Methodological Answer : Stability studies should be conducted under controlled conditions:
- Solvent screening : Test hydrolysis rates in solvents like acetonitrile, THF, and DMF using HPLC to quantify degradation products (e.g., 4-chloro-3-hydroxybenzoic acid) .
- Temperature/pH dependence : Perform kinetic assays at varying temperatures (25–60°C) and pH levels (2–10) to identify decomposition pathways. For example, acidic conditions may accelerate hydrolysis via protonation of the carbonyl oxygen .
Conflicting data may arise from trace moisture in solvents; ensure anhydrous conditions using molecular sieves or solvent distillation prior to experiments .
Q. What advanced analytical techniques are suitable for characterizing trace impurities in this compound?
- Methodological Answer : Combine multiple techniques for comprehensive analysis:
- GC-MS or LC-MS : Identify volatile byproducts (e.g., chlorinated hydrocarbons) or non-volatile impurities (e.g., dimerized species) .
- ¹H/¹³C NMR : Detect structural anomalies, such as unreacted starting material or regioisomeric byproducts. For example, a singlet at δ 8.1 ppm (aryl protons) confirms the absence of ortho-substituted impurities .
- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/Cl/O percentages.
Q. How can reaction conditions be optimized to minimize side reactions during esterification using this compound?
- Methodological Answer : Side reactions (e.g., Friedel-Crafts acylation or hydrolysis) can be mitigated via:
- Controlled stoichiometry : Use a 1.1–1.2 molar excess of the acyl chloride relative to the alcohol nucleophile to ensure complete conversion .
- Low-temperature reactions : Conduct reactions at 0–5°C in anhydrous dichloromethane to suppress thermal decomposition .
- Additive optimization : Introduce scavengers like triethylamine to neutralize HCl byproducts, which can catalyze undesired hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
